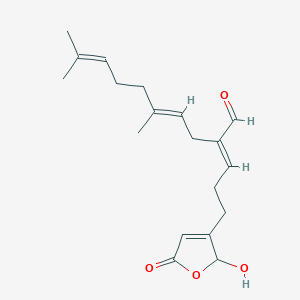![molecular formula C18H19BrN2O3 B238772 5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B238772.png)
5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound with a complex structure that includes bromine, methoxy, and morpholinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 2-methoxybenzamide, followed by the introduction of the morpholinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Debrominated products
Substitution: Substituted benzamides
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-bromo-2-(4-morpholinyl)phenyl]-3-iodobenzamide
- 2-bromo-5-fluoro-N-methylbenzamide
- 2-bromobenzamide
Uniqueness
5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of both bromine and morpholinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H19BrN2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Clave InChI |
GAZSJOYQSFYYHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)


![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


